molecular formula C17H13ClFN3OS B2862087 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 851079-07-7

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B2862087
CAS No.: 851079-07-7
M. Wt: 361.82
InChI Key: JFVJWRNOMIUVSX-UHFFFAOYSA-N
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Description

2-{[1-(3-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a synthetic acetamide derivative characterized by a sulfanyl-bridged imidazole core and fluorophenyl/chlorophenyl substituents. Its molecular structure comprises:

  • Acetamide backbone: The central acetamide group (-N-C(=O)-CH2-) links the sulfanyl-imidazole moiety to the 3-fluorophenyl group.
  • Imidazole ring: Substituted at the 1-position with a 3-chlorophenyl group and at the 2-position with a sulfanyl (-S-) bridge.
  • Aromatic substituents: The 3-fluorophenyl (electron-withdrawing) and 3-chlorophenyl (halogenated) groups contribute to steric and electronic effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3OS/c18-12-3-1-6-15(9-12)22-8-7-20-17(22)24-11-16(23)21-14-5-2-4-13(19)10-14/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVJWRNOMIUVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by the reaction of glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.

    Substitution Reactions: The imidazole ring is then substituted with a 3-chlorophenyl group at the 1-position and a sulfanyl group at the 2-position.

    Acetamide Formation: The final step involves the reaction of the substituted imidazole with 3-fluorophenyl acetamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine and fluorine atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or by binding to their DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituents on Acetamide Nitrogen Imidazole Substituent Key Structural Features
2-{[1-(3-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 3-Fluorophenyl 3-Chlorophenyl Fluorine (electron-withdrawing), chlorophenyl
2-{[1-(3-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide 2,4-Dimethylphenyl 3-Chlorophenyl Methyl groups (electron-donating)
N-(3-Chlorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide 3-Chlorophenyl Phenyl Chlorophenyl vs. phenyl on imidazole
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dihydro-pyrazolyl 3,4-Dichlorophenyl Dichlorophenyl, pyrazole ring

Physicochemical Properties

However, the chlorophenyl and imidazole moieties may counterbalance this by increasing hydrophobicity. In contrast, the dichlorophenyl-pyrazole derivative exhibits lower solubility due to bulky aromatic systems and rigid hydrogen-bonding networks.

Crystallinity and Stability :

  • Fluorine’s small atomic radius allows tighter molecular packing, likely increasing melting points compared to chlorinated or methylated analogues .
  • The sulfanyl bridge in the target compound and introduces conformational flexibility, whereas pyrazole-based structures adopt planar geometries, favoring crystallinity.

Electronic Effects :

  • The 3-fluorophenyl group’s strong electron-withdrawing nature may enhance electrophilic reactivity at the acetamide carbonyl, unlike electron-donating methyl groups in .
  • Chlorine substituents (in ) contribute to lipophilicity and halogen bonding, critical for target binding in biological systems.

Biological Activity

The compound 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H18ClN3OS
  • Molecular Weight : 371.8837 g/mol
  • CAS Number : 6243-19-2
  • Structure : The compound features a chlorophenyl group, an imidazole ring, and a fluorophenyl acetamide moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Numerous studies have explored the antimicrobial potential of imidazole derivatives. The compound has shown effectiveness against various strains of bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL
Candida albicans8 µg/mL

In vitro studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Notably, it exhibited activity comparable to standard antibiotics like vancomycin and daptomycin.

Anticancer Activity

The anticancer properties of this compound have also been investigated:

Cell Line Viability (%) at 10 µM Reference
Caco-2 (colon cancer)39.8%
A549 (lung cancer)56.9%
MCF-7 (breast cancer)45.0%

The compound demonstrated a dose-dependent reduction in cell viability across multiple cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Protein Kinases : The imidazole ring is known to inhibit various protein kinases, leading to disrupted signaling pathways essential for cancer cell proliferation.
  • Cell Membrane Disruption : The sulfur moiety may contribute to increased permeability of microbial membranes, enhancing its antimicrobial effects.

Case Studies

  • Antimicrobial Efficacy Against Drug-resistant Strains :
    A study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showing a MIC of 1 µg/mL, which is significantly lower than that for conventional treatments .
  • In Vivo Antitumor Activity :
    In animal models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors .

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